2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Description
Properties
IUPAC Name |
2-[(2-methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2OS/c1-15-7-2-5-12-20(15)30-14-21-27-19-11-4-3-10-18(19)22(29)28(21)17-9-6-8-16(13-17)23(24,25)26/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBKZMCRRMBMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure enables the study of various reaction mechanisms, including oxidation and substitution reactions .
- Material Science : It may be utilized in developing new materials, such as polymers or coatings, due to its distinct chemical properties that can enhance material performance.
-
Biology
- Biological Interactions : The compound's unique structural features make it a candidate for studying biological interactions. Research is ongoing to understand how it interacts with biological systems at the molecular level.
- Therapeutic Potential : Preliminary studies suggest that it may have pharmacological properties, particularly in targeting specific enzymes or receptors involved in disease processes .
-
Medicine
- Antimicrobial Activity : Research indicates that derivatives of quinazolinone compounds exhibit antimicrobial properties. For example, studies have shown that certain structural modifications can enhance activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Activity : Some derivatives have demonstrated significant anticancer activity comparable to established chemotherapeutics like doxorubicin. The presence of specific functional groups enhances their efficacy against cancer cell lines .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | 6.25 (against M. smegmatis) | 8.90 (against MCF-7 cells) |
| 3-[3-(Trifluoromethyl)phenyl]quinazolin-4-one | 12.50 (against P. aeruginosa) | Not reported |
| 2-[(2-Methylphenyl)sulfanylmethyl]-3-phenylquinazolin-4-one | 10.00 (against E. coli) | Not reported |
Case Studies
-
Study on Antimicrobial Properties :
A study published in RSC Advances highlighted the synthesis of various quinazolinone derivatives and their evaluation for antimicrobial activity. Compounds with trifluoromethyl groups showed enhanced inhibition against multiple bacterial strains, indicating their potential as new antimicrobial agents . -
Anticancer Research :
In another investigation, researchers explored the anticancer properties of quinazolinone derivatives against breast cancer cell lines. The study found that specific modifications to the quinazolinone structure significantly increased cytotoxicity compared to standard treatments, suggesting a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the quinazolinone core can interact with specific active sites. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylphenyl)sulfanylmethyl]-3-phenylquinazolin-4-one: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
3-[3-(Trifluoromethyl)phenyl]quinazolin-4-one:
Uniqueness
The presence of both the trifluoromethyl and sulfanylmethyl groups in 2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions.
Biological Activity
The compound 2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one, with CAS number 338959-61-8, is a quinazolinone derivative noted for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C23H17F3N2OS
- Molar Mass : 426.45 g/mol
- Structural Features : The compound contains a quinazolinone core with a trifluoromethyl group and a sulfanylmethyl substituent, which are significant for its biological interactions.
Antiviral Activity
Research indicates that quinazolinone derivatives exhibit antiviral properties. For instance, a related compound was found to inhibit the replication of several viruses, including:
- Herpes Simplex Virus (HSV)
- Influenza viruses
- Coxsackie virus B4
In Vero cell cultures, compounds structurally similar to 2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one demonstrated significant antiviral activity against various strains, suggesting potential applications in virology .
Anticancer Potential
The compound has shown promise as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways that regulate cell growth and apoptosis. Specifically, the trifluoromethyl group enhances lipophilicity and may improve cellular uptake, contributing to its efficacy against cancer cells .
The biological activity of 2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is likely mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Interaction : The trifluoromethyl group may facilitate binding to specific receptors or proteins in biological systems, altering their activity.
- Oxidative Stress Modulation : By scavenging free radicals, this compound could mitigate oxidative damage in cells.
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for 2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the quinazolinone core. Key steps include:
- Step 1: Condensation of substituted benzaldehydes with thiourea derivatives to form the quinazolinone backbone.
- Step 2: Introduction of the sulfanylmethyl group via nucleophilic substitution or thiol-ene reactions.
- Step 3: Functionalization of the 3-position with a trifluoromethylphenyl group using Suzuki-Miyaura coupling or Ullmann-type reactions.
Optimization Tips:
- Use reflux conditions in methanol/ethanol (60–80°C) for 6–12 hours to ensure high yields .
- Monitor reaction progress via TLC or HPLC to avoid over-oxidation of sulfur-containing intermediates .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Resolve bond lengths (e.g., C–S: ~1.78 Å) and dihedral angles to confirm stereoelectronic effects .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers optimize synthetic yield and purity?
Methodological Answer:
Strategies for Optimization:
Troubleshooting:
- Low yields may arise from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .
- Impurities from byproducts (e.g., disulfides) require gradient elution during purification .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Approaches:
- Reproducibility Studies: Validate assays (e.g., IC₅₀ values) across multiple cell lines (e.g., HeLa vs. MCF-7) .
- Target Specificity: Use CRISPR knockout models to confirm interactions with kinases or GPCRs .
- Meta-Analysis: Compare datasets from independent studies to identify outliers (e.g., conflicting EC₅₀ values due to solvent polarity effects) .
Advanced: What methodologies assess the compound’s stability under physiological or extreme conditions?
Methodological Answer:
Experimental Design:
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for quinazolinones) .
- Light Sensitivity: Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS .
Advanced: How to design experiments for elucidating pharmacological mechanisms?
Methodological Answer:
Stepwise Protocol:
Target Identification:
- Use SPR (Surface Plasmon Resonance) to screen binding affinity for kinases (e.g., EGFR) .
- Perform molecular docking with AutoDock Vina to predict binding poses .
In Vivo Models:
- Administer the compound (10–50 mg/kg) in xenograft mice; measure tumor volume reduction and toxicity .
Pathway Analysis:
- Validate downstream targets (e.g., MAPK/ERK) via Western blotting .
Advanced: What environmental fate assessment approaches are applicable?
Methodological Answer:
Experimental Framework (Adapted from Project INCHEMBIOL):
Key Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
